
7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one
Vue d'ensemble
Description
7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one (HTCC) is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This compound belongs to the class of coumarin derivatives and has been reported to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been reported to inhibit the activity of tyrosinase, which is an enzyme involved in melanin synthesis. This inhibition can lead to a reduction in skin pigmentation and may have potential applications in the treatment of hyperpigmentation disorders. This compound has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain and may have potential applications in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects such as antioxidant, anti-inflammatory, and anticancer properties. This compound has been found to scavenge free radicals and protect cells from oxidative damage. It has also been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. This compound has also been found to exhibit potent anticancer activity against various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its relatively high cost compared to other coumarin derivatives. Another limitation is the lack of information on its toxicity and safety profile, which may limit its potential applications in biomedical research.
Orientations Futures
There are several future directions for the research on 7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one. One of the potential applications of this compound is in the development of novel anticancer agents. It has been reported to exhibit potent anticancer activity against various cancer cell lines and may have potential applications in the treatment of cancer. Another potential application of this compound is in the development of novel anti-inflammatory agents. This compound has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. It may have potential applications in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to explore the potential applications of this compound in these fields.
Applications De Recherche Scientifique
7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one has been extensively studied for its potential applications in various fields of science such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to possess a wide range of biological activities such as anticancer, anti-inflammatory, antiviral, and antioxidant properties. This compound has also been found to exhibit potent inhibitory activity against various enzymes such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase.
Propriétés
IUPAC Name |
7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F3NO3S/c14-13(15,16)12-10(8-4-21-5-17-8)11(19)7-2-1-6(18)3-9(7)20-12/h1-5,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIDJCBNMODNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C(C2=O)C3=CSC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415795 | |
| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-thiazolyl)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57390-76-8 | |
| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-thiazolyl)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



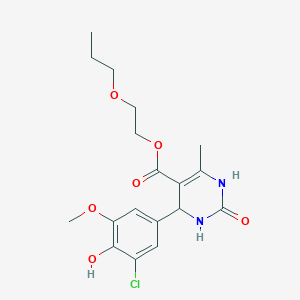
![methyl [3,3-dimethyl-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate](/img/structure/B3985388.png)
![2-(2-{4-[(2,4-dimethyl-5-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3985399.png)
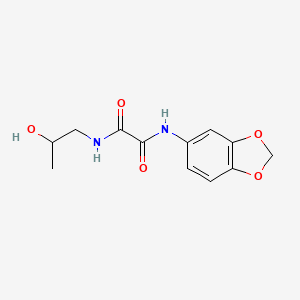

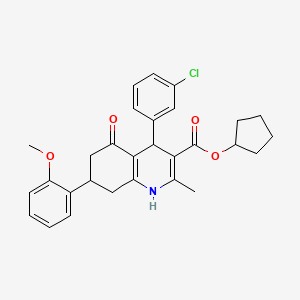
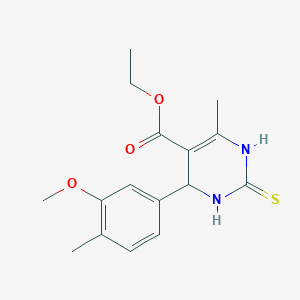
![2-(1-{1-[(7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B3985449.png)
![1-[(mesityloxy)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3985453.png)
![6-[3-(benzyloxy)phenyl]-5-nitro-2-piperidinone](/img/structure/B3985465.png)
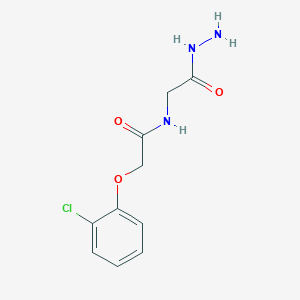
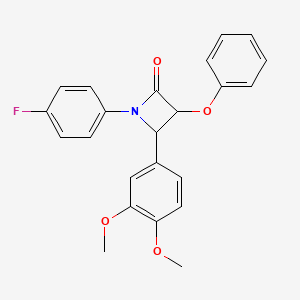
![10-(3,4,5-trimethoxyphenyl)-4,10-dihydro-1H,3H-furo[3,4-c][1,5]benzothiazepin-1-one](/img/structure/B3985492.png)
![N-[4-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methoxybenzamide](/img/structure/B3985493.png)